(R)-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol
CAS No.:
Cat. No.: VC13517785
Molecular Formula: C8H10FN3O
Molecular Weight: 183.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H10FN3O |
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Molecular Weight | 183.18 g/mol |
IUPAC Name | (3R)-1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-ol |
Standard InChI | InChI=1S/C8H10FN3O/c9-6-3-10-8(11-4-6)12-2-1-7(13)5-12/h3-4,7,13H,1-2,5H2/t7-/m1/s1 |
Standard InChI Key | VEXNQGJAKXVXCY-SSDOTTSWSA-N |
Isomeric SMILES | C1CN(C[C@@H]1O)C2=NC=C(C=N2)F |
SMILES | C1CN(CC1O)C2=NC=C(C=N2)F |
Canonical SMILES | C1CN(CC1O)C2=NC=C(C=N2)F |
Introduction
Structural and Physicochemical Properties
The molecular formula of (R)-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol is C₉H₁₁FN₃O, with a molecular weight of 209.21 g/mol. The fluoropyrimidine moiety introduces electronegativity and hydrogen-bonding potential, while the pyrrolidin-3-ol group contributes to stereochemical complexity and solubility. Key physicochemical parameters inferred from analogous compounds include:
The fluorine atom at the pyrimidine’s 5-position sterically and electronically influences binding interactions, a feature exploited in kinase inhibitors . The pyrrolidine ring’s hydroxyl group enhances water solubility, balancing the fluoropyrimidine’s hydrophobicity.
Synthetic Methodologies
Enzymatic Asymmetric Reduction
A prominent route to chiral pyrrolidinols involves alcohol dehydrogenases (ADHs) for enantioselective ketone reduction. For example, (R)-3-quinuclidinol—structurally analogous—was synthesized using Microbacterium luteolum ADH with >99.8% e.e. at 486 g·L⁻¹ substrate loading . Applied to (R)-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol, this methodology would involve:
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Substrate Preparation: 1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-one synthesis via nucleophilic substitution.
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Biocatalytic Reduction: ADH (e.g., Lactobacillus kefir) with cofactor regeneration (e.g., glucose dehydrogenase) .
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Product Isolation: Crystallization or chromatography yields enantiopure product.
This approach achieves space-time yields exceeding 1,500 g·L⁻¹·d⁻¹ in industrial settings , though substrate-specific optimization is required.
Chemical Synthesis
Chemical routes often employ asymmetric hydrogenation or chiral auxiliaries. For instance, Noyori-type catalysts enable enantioselective reduction of ketones to alcohols with >90% e.e. . A hypothetical pathway includes:
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Pyrimidine Formation: Condensation of guanidine derivatives with fluorinated β-diketones.
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Pyrrolidine Ring Construction: Cyclization of 4-aminobutanol derivatives.
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Asymmetric Reduction: Ruthenium-catalyzed hydrogenation of pyrrolidin-3-one intermediate.
Yields from chemical methods typically lag behind enzymatic approaches (70–85% vs. 90–99%) , but scalability may favor chemical routes for non-sterically hindered substrates.
Pharmacological Applications
Kinase Inhibition
Pyrimidine derivatives are pivotal in targeting kinases like TBK1 and IKKε, implicated in cancer and inflammation . (R)-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol’s structure aligns with disclosed TBK1 inhibitors in patent WO2014128486A1, which feature fluoropyrimidine cores for ATP-binding domain interaction . In vitro, similar compounds exhibit IC₅₀ values of 1–10 nM against TBK1, suppressing pro-inflammatory cytokines (e.g., IL-17) and oncogenic pathways (e.g., KRAS) .
Anticancer Activity
Fluoropyrimidines interfere with DNA synthesis via thymidylate synthase inhibition. While 5-fluorouracil is a cornerstone chemotherapeutic, (R)-configured pyrrolidinols may enhance tumor penetration and reduce off-target effects. Preclinical models of colon cancer show TBK1 knockdown induces apoptosis in KRAS-mutant cells , suggesting therapeutic potential for this compound.
Anti-Inflammatory Effects
In IL-17-driven pathologies (e.g., psoriasis, rheumatoid arthritis), TBK1/IKKε inhibitors attenuate neutrophil recruitment and cytokine production . The compound’s ability to disrupt IL-17 signaling could derive from TBK1 inhibition, though specific studies are needed.
Research Findings and Comparative Analysis
Enzymatic vs. Chemical Synthesis
A comparative analysis of synthetic routes reveals trade-offs:
Parameter | Enzymatic Route | Chemical Route |
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Enantiomeric Excess | >99% e.e. | 85–95% e.e. |
Yield | 90–99% | 70–85% |
Scalability | High (multi-kilogram batches) | Moderate (gram to kilogram) |
Environmental Impact | Low solvent waste | High metal catalyst usage |
Enzymatic methods dominate for chiral purity, while chemical synthesis offers faster route development .
Structure-Activity Relationships (SAR)
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Fluorine Position: 5-Fluoro substitution on pyrimidine enhances target affinity vs. 2- or 4-positions .
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Pyrrolidine Configuration: (R)-enantiomers show 10–100x higher potency than (S)-counterparts in kinase assays .
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Hydroxyl Group: Essential for hydrogen bonding with kinase active sites; methylation reduces activity 50-fold .
Future Directions
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Mechanistic Studies: Elucidate TBK1/IKKε inhibition kinetics and downstream effects on NF-κB signaling.
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Formulation Development: Nanoencapsulation to improve bioavailability and reduce dosing frequency.
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Clinical Translation: Phase I trials for oncological or inflammatory indications, leveraging fluoropyrimidine safety databases.
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